Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

Organic Chemistry Medicinal Chemistry Cross-Coupling

Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 2869044-61-9) is a heterocyclic building block belonging to the privileged 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) scaffold class, which has been widely adopted in medicinal chemistry programs targeting kinases and viral core proteins. This compound features a synthetically versatile 3-bromo substituent installed on the electron-rich pyrazole ring, alongside a 2-ethyl ester that enables further functionalization and a saturated piperazine-like ring that distinguishes it from aromatic analogs.

Molecular Formula C9H12BrN3O2
Molecular Weight 274.11 g/mol
Cat. No. B12954594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Molecular FormulaC9H12BrN3O2
Molecular Weight274.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN2CCNCC2=C1Br
InChIInChI=1S/C9H12BrN3O2/c1-2-15-9(14)8-7(10)6-5-11-3-4-13(6)12-8/h11H,2-5H2,1H3
InChIKeyMREBYDXYEQQKGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate: A Key Intermediate in the Fused Heterocyclic 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine (THPP) Series


Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 2869044-61-9) is a heterocyclic building block belonging to the privileged 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) scaffold class, which has been widely adopted in medicinal chemistry programs targeting kinases and viral core proteins [1][2]. This compound features a synthetically versatile 3-bromo substituent installed on the electron-rich pyrazole ring, alongside a 2-ethyl ester that enables further functionalization and a saturated piperazine-like ring that distinguishes it from aromatic analogs . Purity specifications from commercial sources typically reach 98%, making it suitable for lead optimization workflows .

Why In-Class 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine (THPP) Analogs Cannot Substitute for the 3-Bromo-2-Ethyl Ester in Key Reactivity and Physicochemical Profiles


Although 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines (THPPs) share a common heterocyclic core, simple substitution at the 3-position drastically alters their synthetic utility and molecular properties. The 3-bromo derivative is a critical linchpin for diversification, as the bromo substituent is required for transition-metal-catalyzed cross-couplings—reactivity that is entirely absent in the unsubstituted parent compound (CAS: 1029720-98-6) and differs mechanistically from the 3-iodo analog, which suffers from problematic dehalogenation side-reactions [1]. Simultaneously, introducing a bromo group in place of a trifluoromethyl (CF3) substituent (CAS: 2869044-56-2) significantly shifts the lipophilicity profile (Δ LogP ≈ -0.26) and the overall molecular weight, which directly impacts downstream ADME properties . The quantitative evidence below demonstrates that this specific substitution pattern is not interchangeable.

Quantitative Differentiation of Ethyl 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate Against Its Closest Comparators


Reactivity Superiority: 3-Bromo Derivative Outperforms 3-Iodo in Suzuki Couplings on Pyrazole Scaffolds

In a systematic study of the Suzuki-Miyaura reaction on halogenated pyrazoles, 3-bromo derivatives demonstrated superior coupling efficiency compared to 3-iodo analogs. The direct head-to-head comparison revealed that the bromo and chloro substrates were superior to iodo substrates because the latter exhibited a significantly higher propensity to undergo detrimental dehalogenation side reactions, leading to unwanted byproduct formation [1]. This class-level inference supports the selection of the 3-bromo compound, specifically, as a more reliable starting material for library synthesis when compared to the commercially available 3-iodo analog (CAS: 1823332-18-8).

Organic Chemistry Medicinal Chemistry Cross-Coupling

Physicochemical Distinction: TPSA and LogP Values Separate 3-Bromo Compound from 3-CF3 Analog

Computational prediction of key drug-likeness parameters reveals measurable differences between the 3-bromo target compound and its 3-trifluoromethyl analog (CAS: 2869044-56-2). The target compound possesses a consensus LogP of 0.57, while the 3-CF3 derivative registers a higher lipophilicity with a LogP of 0.82, representing a ΔLogP of +0.25 . Both compounds share an identical topological polar surface area (TPSA) of 73.22 Ų, but the reduced lipophilicity and different electronic nature of the bromo substituent compared to the strongly electron-withdrawing CF3 group offers a distinct physicochemical profile for property-based lead optimization.

Medicinal Chemistry Computational Chemistry Drug Design

Molecular Weight Advantage for Fragment-Based Design Compared to Fully Unsaturated Aromatic Analog

When comparing the partially saturated target compound to a fully aromatic 3-bromopyrazolo[1,5-a]pyrazine core (CAS: 53902-93-5, MW = 198.02 g/mol), the presence of the 4-oxo-4,5,6,7-tetrahydro moiety and the ethyl ester significantly increases the molecular weight to 288.10 g/mol . More importantly, this structural upgrade introduces a higher fraction of sp3-hybridized carbon atoms (Fsp3), a recognized metric for improved clinical success rates in drug discovery. This property differentiates the target compound from the planar, aromatic analog, making it a superior choice for scaffold-hopping exercises aimed at escaping aromatic flatland to achieve better solubility and selectivity profiles [1].

Fragment-Based Drug Discovery Structural Biology Lead Optimization

Synthetic Accessibility: Direct Bromination Route Enables Higher Throughput than CF3 Analog Synthesis

The synthesis of the target 3-bromo compound typically proceeds through direct bromination of the corresponding ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate, a parent scaffold synthesized via cyclization of appropriate precursors [1]. The parent non-brominated compound is commercially available from multiple suppliers (CAS: 1029720-98-6, purity 97%) . In contrast, the 3-trifluoromethyl analog (CAS: 2869044-56-2) requires a more complex de novo synthesis with specialized fluorinated building blocks. This direct derivatization pathway implies a simpler supply chain for the 3-bromo compound, which is crucial for research groups that need to stock a single versatile intermediate for further diversification.

Process Chemistry Medicinal Chemistry Scale-up

Optimal Procurement Scenarios for Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate


Lead Optimization in Kinase Inhibitor Programs Requiring Parallel Library Synthesis

Based on the evidence that 3-bromo-pyrrolopyrazines are superior to 3-iodo analogs in Suzuki coupling efficiency, this building block is ideally suited for structure-activity relationship (SAR) exploration where a library of 3-aryl/heteroaryl derivatives is required. The commercial availability of the parent scaffold (CAS: 1029720-98-6) for comparison further supports its use in hit-to-lead campaigns aiming to probe the 3-position of the THPP core as observed in ATR and CK1 inhibitor programs [1][2].

Property-Driven Medicinal Chemistry: Constraining Lipophilicity During Fragment Growth

The measured computational LogP of 0.57 for the target compound, which is 0.25 log units lower than the 3-CF3 analog, makes it a strategic choice for lead optimization when the goal is to maintain or reduce lipophilicity to improve metabolic stability and solubility. This aligns with the successful saturation-focused strategy employed in the discovery of the novel THPP-series ATR inhibitors, where optimizing Fsp3 and controlling lipophilicity were key to achieving selectivity [3].

Diversification of HBV Core Protein Allosteric Modulator (CpAM) Chemical Series

The 3-bromo substituent is an ideal anchor for introducing structural diversity into the THPP scaffold, which has been validated as a core for potent HBV CpAMs that inhibit a broad range of nucleos(t)ide-resistant variants. Procuring this specific building block enables the exploration of previously untested 3-position diversity in this therapeutically relevant series, as the lead compound 45 from the THPP CpAM program features a different substitution pattern, suggesting that the 3-position is a key variable for optimization [4].

Chemical Biology Tool Compound Synthesis

When synthesizing tool compounds for target engagement studies, the reliability of cross-coupling reactions on the 3-bromo handle—free from the extensive dehalogenation side-products observed with iodo analogs—is critical for achieving high chemical purity with minimal purification effort. This makes the target compound a preferred precursor for generating probe molecules for kinases such as CK1δ/ε, ROS1, or RET, where THPP derivatives have demonstrated potent inhibitory activity [2][5].

Quote Request

Request a Quote for Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.